Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
Description
Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring an amino group at the 2-position and a methyl ester at the 1-position. This compound is a key building block in medicinal chemistry and asymmetric synthesis, often utilized for its rigid bicyclic framework and stereochemical versatility . It is commercially available as a hydrochloride salt (CAS: EN300-6759132) with a molecular weight of 174.63 g/mol .
Properties
IUPAC Name |
methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCCQQWSIEIEF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563139 | |
| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170421-23-5 | |
| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method allows for the selective formation of the (1R,2R) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate serves as a precursor in the synthesis of pharmaceuticals that target neurological and cardiovascular conditions. Its structural characteristics allow for the development of compounds with specific biological activities. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and as modulators of neurotransmitter systems.
Case Study: Antifungal Activity
A related cyclic β-amino acid, BAY 10-8888, has demonstrated potent antifungal activity against Candida albicans. This compound's mechanism involves disrupting fungal cell wall synthesis, showcasing how structurally similar compounds can inspire new therapeutic agents . The exploration of this compound derivatives may lead to the discovery of novel antifungal agents.
Organic Synthesis
Chiral Building Blocks
this compound is utilized as a chiral building block in asymmetric synthesis. Its enantiomeric purity allows for the creation of enantiomerically enriched products that are crucial in the development of drugs . The compound has been employed in kinetic resolution processes to enhance the selectivity of reactions involving other chiral reagents.
| Reaction Type | Description | Reference |
|---|---|---|
| Kinetic Resolution | Utilization with lithium amides to achieve enantioselectivity | |
| Asymmetric Synthesis | Used as a chiral auxiliary in various reactions |
Material Science
Polymer Chemistry
In addition to its applications in pharmaceuticals, this compound has potential uses in polymer chemistry. Its functional groups can be incorporated into polymer backbones to modify physical properties such as flexibility and thermal stability. Research is ongoing to explore its role in developing biodegradable polymers that could have environmental benefits .
Biochemical Research
Inhibitors for Enzyme Targets
The compound has been investigated for its potential to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, cyclic amino acids have been shown to inhibit proteases effectively, which are vital targets for drug design against viral infections such as SARS-CoV-2 . The structural similarity between this compound and other bioactive compounds suggests it could also serve similar roles.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopentane-Based Derivatives
Methyl (1R,2S,5S)-2-Amino-5-tert-Butyl-Cyclopentane-1-Carboxylate
- Structure : Similar backbone but includes a bulky tert-butyl substituent at the 5-position.
- Synthesis : Prepared via parallel kinetic resolution of a racemic cyclopentene precursor, highlighting enantioselective synthetic routes .
(1R,2R)-2-[(1S,2S)-2-Amino-1-Hydroxy-4-Methylpentyl]Cyclopentanecarboxylic Acid
- Structure : Cyclopentane core modified with a hydroxyalkyl side chain and additional stereocenters.
- Biological Relevance: Exhibits structural motifs associated with bioactive molecules (e.g., amino alcohols in β-blockers or antiviral agents) .
- Molecular Weight : 229.3 g/mol, significantly higher than the target compound due to extended substituents .
Cyclopropane-Based Derivatives
Methyl (1S,2R)-2-(2-Hydroxyethyl)Cyclopropane-1-Carboxylate
- Structure : Cyclopropane ring with a hydroxyethyl group and methyl ester.
- Molecular Weight : 144.17 g/mol, lower than the cyclopentane analogs due to the smaller ring system .
- Applications : Cyclopropane derivatives are valued for their strain energy and conformational rigidity, which can enhance binding affinity in drug design .
Methyl (1R,2R)-1-Amino-2-Phenyl-Cyclopropanecarboxylate
Functionalized Derivatives
tert-Butyl (1S,4S)-5-{(1R,4S)-4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-1-Ethylcyclopent-2-en-1-yl}carbonitrile-2,5-Diazabicyclo[12.2.1]Heptane-2-Carboxylate
- Structure : Complex bicyclic system with pyrrole and diazabicyclo motifs.
- Synthesis : Derived from methyl (1R,4S)-4-(2,5-dimethylpyrrolyl)cyclopentene carboxylate via multi-step functionalization .
- Relevance : Highlights the adaptability of cyclopentane scaffolds in constructing polycyclic pharmacophores.
Data Table: Structural and Physicochemical Comparison
Biological Activity
Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate is a cyclic amino acid derivative that has garnered attention for its unique stereochemistry and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring with an amino group and a carboxylate ester functional group. Its molecular formula is CHNO. The compound's chirality allows for the synthesis of enantiomerically enriched derivatives, which are crucial in pharmaceutical applications.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Diastereoselective Nucleophilic Substitution : This involves the substitution of chiral non-racemic bromocyclopropanes to yield the desired compound with high enantiomeric purity.
- Chiral Building Blocks : It serves as a building block for constructing complex organic molecules, particularly in the formation of chiral enantioenriched compounds such as cyclopropyl azoles and amines.
Interaction with Biological Targets
Preliminary studies indicate that this compound may interact with various receptors involved in neurotransmission. These interactions suggest potential therapeutic applications, particularly in the treatment of neurological disorders. However, comprehensive studies are required to fully elucidate these interactions and their implications for drug development.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | IUPAC Name | Similarity | Unique Features |
|---|---|---|---|
| Methyl (1S,2S)-2-aminocyclopentane-1-carboxylate | Methyl (1S,2S)-2-aminocyclopentane-1-carboxylate | High | Opposite stereochemistry |
| Tert-butyl 2-aminocyclopentane-1-carboxylate | Tert-butyl 2-aminocyclopentane-1-carboxylate | Moderate | Larger tert-butyl group |
| Methyl 2-(aminomethyl)cyclopentane-1-carboxylate | Methyl 2-(aminomethyl)cyclopentane-1-carboxylate | Moderate | Different substituent on cyclopentane |
The distinct stereochemistry of this compound provides unique opportunities for developing compounds with specific biological activities that may not be shared by its analogs.
Q & A
Basic: What synthetic methodologies are recommended for preparing enantiopure Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate?
Answer:
Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. A common approach involves:
- Ring-opening of strained intermediates : Cyclopentene oxide derivatives can be opened using chiral amines under kinetic control to establish stereochemistry .
- Protection-deprotection strategies : Temporary protection of the amino group (e.g., with tert-butoxycarbonyl, Boc) ensures regioselective carboxylation. Deprotection with HCl yields the hydrochloride salt, as seen in related cyclopropane analogs .
- Chiral resolution : Racemic mixtures can be separated via chiral HPLC using columns like Chiralpak® IA/IB, with mobile phases optimized for polar functional groups .
Basic: How is the stereochemical configuration of this compound validated experimentally?
Answer:
- X-ray crystallography : Single-crystal X-ray diffraction remains the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve absolute configurations, leveraging anomalous scattering effects from heavy atoms (e.g., Cl⁻ in hydrochloride salts) .
- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with density functional theory (DFT)-predicted vibrational modes to confirm enantiomeric purity .
- NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in -NMR spectra, enabling stereochemical assignment .
Advanced: How does the cyclopentane ring’s conformational rigidity influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- Steric effects : The trans-1,2-substitution pattern creates a rigid chair-like conformation, limiting nucleophilic attack to axial positions. This was observed in cyclopropane analogs, where ring strain directs regioselectivity .
- Electronic effects : Electron-withdrawing groups (e.g., carboxylate) reduce electron density at the amino group, slowing SN2 reactions. Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution to predict reactive sites .
- Solvent-dependent pathways : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents favor elimination in strained systems .
Advanced: What computational strategies are used to model the compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : The rigid cyclopentane scaffold is docked into enzyme active sites (e.g., aminopeptidases) to predict binding modes. Force fields like AMBER account for van der Waals and electrostatic interactions .
- Molecular Dynamics (MD) simulations : Simulations in explicit solvent (e.g., TIP3P water) assess conformational stability over 100+ ns trajectories. Root-mean-square deviation (RMSD) analyses identify key binding residues .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications, guiding SAR studies for drug discovery .
Advanced: How are contradictions in enantiomer-specific bioactivity data resolved experimentally?
Answer:
- Enantiomer separation : Preparative chiral chromatography isolates individual enantiomers for independent bioassays. For example, reversed-phase HPLC with cellulose-based columns achieves baseline separation .
- Kinetic assays : Time-resolved enzyme inhibition studies (e.g., fluorescence polarization) differentiate enantiomer binding kinetics. A 10-fold difference in values was reported for cyclopropane-based protease inhibitors .
- Crystallographic evidence : Co-crystallization of each enantiomer with the target protein (e.g., HIV-1 protease) reveals stereospecific hydrogen-bonding networks, reconciling activity disparities .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 172.0974 for CHNO) with <2 ppm error .
- Ion chromatography : Detects counterion (e.g., Cl⁻) stoichiometry in hydrochloride salts, ensuring 1:1 molar ratios .
- Stability studies : Accelerated degradation under thermal (40°C) and hydrolytic (pH 1–13) conditions identifies labile groups. LC-MS monitors decomposition products (e.g., cyclopentanol derivatives) .
Advanced: How do solvent effects modulate the compound’s catalytic hydrogenation efficiency?
Answer:
- Protic vs. aprotic solvents : Methanol enhances hydrogen bonding to the amine, accelerating Pd/C-catalyzed hydrogenation of precursor ketones (TOF = 120 h vs. 45 h in THF) .
- Pressure-dependent kinetics : High-pressure H (5–10 bar) reduces side reactions (e.g., over-reduction to cyclopentane) by shortening reaction times .
- Additive effects : Triethylamine scavenges HCl, preventing catalyst poisoning during hydrogenolysis of Boc-protected intermediates .
Advanced: What strategies mitigate racemization during prolonged storage or reaction conditions?
Answer:
- Low-temperature storage : Solid-state stability at -20°C reduces epimerization rates (t >2 years vs. 6 months at 25°C) .
- Buffered solutions : pH 4–6 acetate buffers minimize base-catalyzed racemization, as demonstrated in cyclopropane carboxylate analogs .
- Inert atmospheres : N-purged reaction vessels prevent oxidative degradation of the amine group during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
